molecular formula C16H12FN3S B2708383 3-((3-Fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine CAS No. 893993-93-6

3-((3-Fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine

Cat. No.: B2708383
CAS No.: 893993-93-6
M. Wt: 297.35
InChI Key: BKXMFFBLBMXBTF-UHFFFAOYSA-N
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Description

3-((3-Fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine is an organic compound that features a pyridazine ring substituted with a 3-fluorobenzylthio group and a pyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the 3-Fluorobenzylthio Group: The 3-fluorobenzylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 3-fluorobenzyl chloride with a thiol derivative of the pyridazine core.

    Attachment of the Pyridin-4-yl Group: The pyridin-4-yl group can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-4-yl boronic acid and a halogenated pyridazine intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((3-Fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions to form a dihydropyridazine derivative.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Catalytic hydrogenation using palladium on carbon

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Dihydropyridazine derivatives

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

3-((3-Fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: This compound can be explored as a potential drug candidate due to its unique structural features. It may exhibit biological activity against certain targets, such as enzymes or receptors.

    Materials Science: The compound’s electronic properties could make it useful in the development of organic semiconductors or other advanced materials.

    Chemical Biology: It can be used as a probe to study biological processes involving sulfur-containing compounds or pyridazine derivatives.

    Catalysis: The compound may serve as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

Mechanism of Action

The mechanism of action of 3-((3-Fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridazine ring and the fluorobenzylthio group can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine
  • 3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine
  • 3-((3-Bromobenzyl)thio)-6-(pyridin-4-yl)pyridazine

Uniqueness

3-((3-Fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets.

Biological Activity

3-((3-Fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine is a compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C13H10FN3S\text{C}_{13}\text{H}_{10}\text{F}\text{N}_3\text{S}
  • Molecular Weight : 253.30 g/mol
  • CAS Number : Not widely reported in the literature, indicating a need for further characterization.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • Kinases : Inhibition of specific kinases involved in cell signaling pathways.
  • Receptors : Modulation of receptor activity, particularly those involved in neurotransmission and inflammation.

Anticancer Activity

Several studies have reported on the anticancer potential of pyridazine derivatives, including the compound . For instance, a recent study demonstrated that pyridazine derivatives could inhibit tumor cell proliferation in various cancer cell lines (lung, breast, colon) with IC50 values ranging from 0.33 to 1.48 µM . The mechanism involves the induction of apoptosis and inhibition of angiogenesis through the modulation of vascular endothelial growth factor (VEGF) pathways .

Neuroprotective Effects

Pyridazine derivatives have shown promise in enhancing synaptic plasticity and neuroprotection. A study indicated that treatment with similar compounds led to increased long-term potentiation (LTP) in mice models, suggesting a role in improving cognitive functions . This effect is attributed to alterations in dendritic spine morphology and increased expression of synaptic proteins .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of thiourea derivatives related to pyridazine structures. These compounds showed significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating their potential use in treating inflammatory diseases .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of a pyridazine derivative on prostate cancer cells, revealing significant cytotoxicity compared to standard chemotherapeutics like doxorubicin. The compound exhibited a selective mechanism targeting cancerous cells while sparing normal fibroblasts .
  • Neuroprotective Study : In an experimental model involving hippocampal neurons, treatment with a pyridazine derivative resulted in enhanced synaptic function and increased dendritic spine density. This suggests a potential application for cognitive enhancement therapies .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 values between 0.33 - 1.48 µM
NeuroprotectiveEnhanced LTP and dendritic spine growth
Anti-inflammatoryInhibition of IL-6 and TNF-α

Properties

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3S/c17-14-3-1-2-12(10-14)11-21-16-5-4-15(19-20-16)13-6-8-18-9-7-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXMFFBLBMXBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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